N-[(4-methylphenyl)methyl]-3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11-2-4-12(5-3-11)8-16-15(20)19-7-6-13(9-19)14-17-10-21-18-14/h2-5,10,13H,6-9H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVGICMMTRMIHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)N2CCC(C2)C3=NOC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile oxide under controlled conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling Reactions: The final step involves coupling the oxadiazole and pyrrolidine rings through a carboxamide linkage, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Amide Group Reactivity
The carboxamide functional group participates in classical hydrolysis and nucleophilic substitution reactions:
Acid/Base-Catalyzed Hydrolysis
Under acidic conditions (e.g., HCl/H₂O), the amide bond undergoes hydrolysis to yield 3-(1,2,4-oxadiazol-3-yl)pyrrolidine and 4-methylbenzylamine. Basic conditions (e.g., NaOH) produce the corresponding carboxylate salt.
Example Reaction:
Reduction
Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine:
This reaction modifies the compound’s polarity and potential biological interactions.
1,2,4-Oxadiazole Ring Reactions
The oxadiazole ring exhibits electrophilic substitution and ring-opening tendencies:
Electrophilic Substitution
The 1,2,4-oxadiazole undergoes nitration or halogenation at the 5-position due to electron-deficient character. For example, nitric acid/sulfuric acid introduces a nitro group :
Ring-Opening Reactions
Strong nucleophiles (e.g., hydroxide ions) cleave the oxadiazole ring. In basic media, hydrolysis yields an amidoxime intermediate :
Cycloadditions
The oxadiazole acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), forming fused bicyclic structures .
Pyrrolidine Ring Functionalization
The saturated pyrrolidine ring undergoes alkylation and oxidation:
N-Alkylation
The pyrrolidine nitrogen reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form quaternary ammonium salts :
Oxidation
Oxidizing agents like hydrogen peroxide convert pyrrolidine to pyrrolidone, altering ring aromaticity :
Synthetic Methodologies
Key synthesis routes for the compound and intermediates include:
Mechanism Highlights:
-
Microwave irradiation (MWI) accelerates amidoxime synthesis, reducing reaction time from hours to minutes .
-
TCFH (tetramethylchloroformamidinium hexafluorophosphate) enhances coupling efficiency by activating carboxylic acids .
Stability and Degradation Pathways
The compound degrades under prolonged exposure to:
-
UV light : Oxadiazole ring photooxidation generates nitroso intermediates.
-
Strong acids (pH < 2) : Pyrrolidine ring protonation leads to ring-opening .
Degradation Products Identified via LC-MS:
-
4-Methylbenzylamine (m/z 122.1)
-
3-Carbamoylpyrrolidine (m/z 129.1)
Comparative Reactivity Insights
Substituent effects on reaction rates were quantified using SAR studies :
| Substituent (R) | Reaction Rate (k, ×10⁻³ s⁻¹) | Notes |
|---|---|---|
| 4-Methylphenylmethyl | 5.74 ± 0.76 | Steric hindrance slows hydrolysis |
| 4-Fluorophenylmethyl | 4.95 ± 0.52 | Electron withdrawal accelerates oxadiazole cleavage |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of the oxadiazole moiety exhibit significant antimicrobial properties. The incorporation of the pyrrolidine structure in N-[(4-methylphenyl)methyl]-3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide enhances its efficacy against a range of bacterial strains. Studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting that this compound may have potential as an antimicrobial agent .
Anticancer Properties
The oxadiazole ring has been associated with anticancer activity. Compounds featuring the oxadiazole moiety have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. The specific structural features of this compound may contribute to its potential as a lead compound in cancer drug development .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of compounds containing oxadiazole derivatives. This compound may enhance neuronal survival and promote neurite outgrowth in models of neurodegenerative diseases. This suggests a possible application in treating conditions such as Alzheimer's and Parkinson's disease .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in various biochemical pathways. For example, it could potentially inhibit enzymes related to inflammation or cancer progression, making it a candidate for therapeutic interventions targeting these pathways .
Drug Delivery Systems
The unique chemical properties of this compound allow it to be utilized in drug delivery systems. Its ability to form stable complexes with drugs can enhance the solubility and bioavailability of poorly soluble compounds, improving therapeutic outcomes .
Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing functional materials with specific electronic or optical properties. The incorporation of the oxadiazole unit can enhance the photophysical properties of polymers and other materials used in electronics and photonics .
Coatings and Polymers
This compound can be integrated into polymer matrices to develop coatings with improved resistance to environmental factors such as UV radiation and moisture. This application is particularly relevant in the development of advanced materials for industrial use .
Case Studies
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Compound 64 (3-(2-methylpropyl)-1-{3-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}urea)
- Structural Similarities : Shares the 1,2,4-oxadiazole ring and pyrrolidine moiety.
- Key Differences : Replaces the carboxamide group with a urea linker and introduces a 5-oxo-1-phenylpyrrolidin-3-yl substituent.
- However, the phenylpyrrolidinone group could reduce solubility due to increased hydrophobicity .
1-(4-fluorophenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione
- Structural Similarities : Contains a pyrrolidine core and a 4-methylbenzyl group.
- Key Differences : Substitutes the oxadiazole ring with a dione moiety and adds a 4-fluorophenyl group.
- Functional Impact: The dione structure may act as a Michael acceptor, enabling covalent binding to target proteins—a mechanism distinct from non-covalent inhibitors like the target compound. The fluorine atom could enhance metabolic stability but may also increase toxicity risks .
Patent Compound ((S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide)
- Structural Similarities : Features a pyrrolidine-1-carboxamide backbone.
- Key Differences: Incorporates a trifluoroethyl group and a morpholinopyridine substituent.
- The morpholinopyridine moiety may enhance solubility and kinase-targeting capabilities .
Pharmacological and Physicochemical Properties
While specific data for the target compound is unavailable, inferences can be drawn from analogs:
- Bioactivity : Compound 64 () exhibits potent inhibition of Campylobacter concisus, suggesting that the oxadiazole-pyrrolidine scaffold may disrupt microbial pyrimidine metabolism. The target compound’s carboxamide group could offer similar or distinct binding modes depending on the enzyme active site .
- Solubility and Lipophilicity : The patent compound’s trifluoroethyl group (logP ~3.5 estimated) likely confers higher lipophilicity than the target compound’s 4-methylbenzyl group (logP ~2.8 estimated), impacting bioavailability .
- Metabolic Stability : Oxadiazole rings generally resist oxidative degradation compared to esters or amides, suggesting the target compound may have superior metabolic stability to dione-containing analogs .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
The compound N-[(4-methylphenyl)methyl]-3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : CHNO
- IUPAC Name : this compound
Structural Features
The compound features a pyrrolidine ring substituted with an oxadiazole moiety and a 4-methylphenyl group. The presence of these functional groups contributes to its biological activity.
The biological activity of this compound primarily revolves around its interaction with various biological targets, including receptors and enzymes. Key mechanisms include:
- Agonistic Activity : The compound acts as an agonist for trace amine-associated receptor 1 (TAAR1), which is implicated in neurotransmission and may influence mood and behavior.
- Enzyme Inhibition : It exhibits inhibitory effects on several enzymes such as monoamine oxidase (MAO), affecting neurotransmitter levels and potentially offering antidepressant effects .
Pharmacological Effects
Research indicates that derivatives of oxadiazole compounds exhibit a wide range of pharmacological activities, including:
- Anticancer Activity : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, modifications to the oxadiazole ring have resulted in compounds that inhibit tumor growth in vitro .
- Antimicrobial Properties : Oxadiazole derivatives have demonstrated significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .
Anticancer Activity
A study evaluating the efficacy of oxadiazole derivatives found that specific modifications resulted in compounds with IC values as low as 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) . These findings underscore the potential of this class of compounds in cancer therapy.
Antimicrobial Activity
Another investigation highlighted the antibacterial properties of similar oxadiazole derivatives against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests potential applications in treating bacterial infections.
Comparative Analysis of Biological Activities
| Activity Type | Compound Variant | IC or MIC Values | Target Organism/Cell Line |
|---|---|---|---|
| Anticancer | Oxadiazole Derivative 1 | 2.76 µM | Ovarian Cancer (OVXF 899) |
| Anticancer | Oxadiazole Derivative 2 | 9.27 µM | Pleural Mesothelioma (PXF 1752) |
| Antibacterial | Oxadiazole Derivative | 3.12 - 12.5 µg/mL | Staphylococcus aureus |
| Antifungal | Oxadiazole Derivative | Varies | Various Fungal Strains |
Q & A
Q. What are the foundational synthetic routes for preparing N-[(4-methylphenyl)methyl]-3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide?
The synthesis typically involves:
- Oxadiazole Ring Formation : Cyclocondensation of amidoxime intermediates with carboxylic acid derivatives under reflux conditions using solvents like ethanol or THF .
- Pyrrolidine Functionalization : Substitution reactions at the pyrrolidine nitrogen, often employing coupling agents such as EDC/HOBt for carboxamide bond formation .
- Benzylation : Introduction of the 4-methylbenzyl group via nucleophilic substitution or reductive amination, requiring inert atmospheres and catalysts like palladium or nickel . Key challenges include optimizing reaction temperatures (60–120°C) and purification via column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the oxadiazole ring and substitution patterns on the pyrrolidine .
- HPLC-MS : To assess purity (>95%) and molecular weight verification .
- X-ray Crystallography : For unambiguous structural determination, utilizing programs like SHELXL for refinement .
Q. What in vitro assays are recommended for preliminary biological screening?
Initial evaluations should focus on:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Antiviral Potential : Plaque reduction assays using RNA viruses (e.g., influenza) due to structural similarities to oxadiazole-containing antivirals .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish safety margins .
Advanced Research Questions
Q. How can the cyclocondensation step for oxadiazole ring formation be optimized to improve yield?
- Catalyst Selection : Lewis acids (e.g., ZnCl) or microwave-assisted synthesis to accelerate reaction kinetics .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while additives like molecular sieves remove water to shift equilibrium .
- Byproduct Mitigation : Use of hydroxylamine hydrochloride in stoichiometric excess (1.5–2.0 eq) minimizes unreacted intermediates .
Q. How should researchers address contradictions in crystallographic data during structural refinement?
- Twinning Analysis : Employ SHELXD to detect twinning and refine data with the HKLF5 format .
- High-Resolution Data : Collect datasets at synchrotron sources (λ < 1 Å) to resolve ambiguities in electron density maps .
- Validation Tools : Use checkCIF/PLATON to identify geometric outliers (e.g., bond angle deviations > 5°) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the oxadiazole moiety?
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the oxadiazole 5-position .
- Bioisosteric Replacement : Replace oxadiazole with 1,3,4-thiadiazole or triazole rings to assess impact on target binding .
- Computational Modeling : Docking studies (AutoDock Vina) to predict interactions with viral proteases or bacterial enzymes .
Q. How can reaction conditions be adjusted to mitigate low yields in multi-step syntheses?
- Temperature Control : Lower temperatures (0–25°C) during sensitive steps (e.g., carboxamide coupling) to reduce side reactions .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for pyrrolidine nitrogen to prevent undesired alkylation .
- Flow Chemistry : Continuous flow systems improve mixing and heat transfer for exothermic steps like benzylation .
Data Contradiction Analysis
Q. How to resolve discrepancies between computational predictions and experimental biological activity data?
- Re-evaluate Force Fields : Adjust partial charges in molecular dynamics simulations to better reflect oxadiazole’s electron-deficient nature .
- Solubility Testing : Measure logP values (e.g., shake-flask method) to confirm bioavailability assumptions .
- Off-Target Screening : Use proteome-wide affinity chromatography to identify unintended binding partners .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
